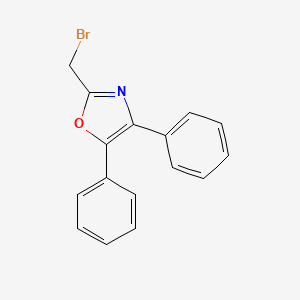

2-Bromomethyl-4,5-diphenyl-oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H12BrNO |

|---|---|

Molecular Weight |

314.18 g/mol |

IUPAC Name |

2-(bromomethyl)-4,5-diphenyl-1,3-oxazole |

InChI |

InChI=1S/C16H12BrNO/c17-11-14-18-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10H,11H2 |

InChI Key |

MVWFPJCRUALBMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)CBr)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole (CAS Number: 81819-14-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromomethyl-4,5-diphenyl-oxazole, a key heterocyclic intermediate in synthetic organic chemistry. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and subsequent reactions, and explores its primary application as a crucial precursor in the manufacturing of the non-steroidal anti-inflammatory drug (NSAID), Oxaprozin. Furthermore, this guide discusses the potential biological activities of the broader class of oxazole derivatives, including anti-inflammatory, anticancer, and antimicrobial properties, to provide a context for future research and drug discovery efforts.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₆H₁₂BrNO. Its chemical structure features a central oxazole ring substituted with a bromomethyl group at the 2-position and two phenyl groups at the 4 and 5-positions. This arrangement makes the bromomethyl group highly reactive and susceptible to nucleophilic substitution, a key feature exploited in its synthetic applications.

| Property | Value |

| CAS Number | 81819-14-9 |

| Molecular Formula | C₁₆H₁₂BrNO |

| Molecular Weight | 314.18 g/mol |

| Appearance | Solid |

| IUPAC Name | 2-(bromomethyl)-4,5-diphenyl-1,3-oxazole |

Synthesis and Reactivity

The synthesis of this compound is typically achieved through a multi-step process, starting from readily available precursors. The reactivity of the bromomethyl group is central to its utility as a synthetic intermediate.

Experimental Protocol: Synthesis of this compound

The synthesis can be conceptualized as a two-stage process: the formation of a chloromethyl intermediate followed by a halogen exchange reaction.

Step 1: Synthesis of 2-Chloromethyl-4,5-diphenyl-oxazole

This step involves the reaction of benzoin with chloroacetyl chloride to form an ester intermediate, which is then cyclized to the oxazole.

-

Materials: Benzoin, Chloroacetyl chloride, Pyridine, Ammonium acetate, Acetic acid.

-

Procedure:

-

Dissolve benzoin in a suitable solvent such as dichloromethane or chloroform.

-

Add pyridine to the solution as a base.

-

Slowly add chloroacetyl chloride to the reaction mixture at a controlled temperature (typically 0-5 °C).

-

Allow the reaction to proceed for several hours at room temperature to form the chloroacetyl ester of benzoin.

-

Isolate the ester and purify it.

-

Reflux the purified ester with ammonium acetate in glacial acetic acid to effect cyclization to 2-chloromethyl-4,5-diphenyl-oxazole.

-

Cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry. Purify further by recrystallization.

-

Step 2: Halogen Exchange to Yield this compound

The chloro group is replaced with a bromo group in a Finkelstein-type reaction.

-

Materials: 2-Chloromethyl-4,5-diphenyl-oxazole, Sodium bromide or Lithium bromide, Acetone.

-

Procedure:

-

Dissolve 2-chloromethyl-4,5-diphenyl-oxazole in acetone.

-

Add an excess of sodium bromide or lithium bromide.

-

Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the precipitated sodium or lithium chloride by filtration.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent like ethanol.

-

Reactivity Profile

The primary site of reactivity in this compound is the bromomethyl group. The bromine atom is a good leaving group, making the methylene carbon susceptible to nucleophilic attack. This allows for the facile introduction of various functional groups at the 2-position of the oxazole ring.

Application in the Synthesis of Oxaprozin

The most significant application of this compound is as a key building block in the synthesis of Oxaprozin, a widely used NSAID.

Experimental Protocol: Synthesis of Oxaprozin

This synthesis involves the alkylation of diethyl malonate with this compound, followed by hydrolysis and decarboxylation.

-

Materials: this compound, Diethyl malonate, Sodium ethoxide or Sodium hydride, Ethanol, Sodium hydroxide, Hydrochloric acid.

-

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol or a suspension of sodium hydride in a suitable aprotic solvent like tetrahydrofuran (THF).

-

Slowly add diethyl malonate to the base at a controlled temperature to form the malonate enolate.

-

Add a solution of this compound to the enolate solution.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, neutralize, and extract the product with a suitable organic solvent.

-

Purify the resulting diethyl 2-(4,5-diphenyl-oxazol-2-ylmethyl)malonate.

-

Hydrolyze the purified diester using an aqueous solution of sodium hydroxide with heating.

-

After saponification is complete, acidify the reaction mixture with hydrochloric acid and heat to induce decarboxylation, yielding Oxaprozin.

-

Cool the mixture to precipitate Oxaprozin, which can then be collected by filtration, washed, and recrystallized.

-

Diagram: Synthesis of Oxaprozin

Caption: Synthetic pathway from this compound to Oxaprozin.

Biological Activity and Potential Applications

While this compound is primarily valued as a synthetic intermediate, the broader class of oxazole-containing compounds exhibits a wide range of biological activities.

Anti-inflammatory Activity

The direct biological activity of this compound is not extensively documented. However, its role as a precursor to Oxaprozin strongly suggests that its derivatives are potent anti-inflammatory agents. Oxaprozin functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1]

Signaling Pathway: Prostaglandin Synthesis and COX Inhibition

Caption: Oxaprozin inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Potential Anticancer Activity

Numerous studies have highlighted the potential of various 2,4,5-trisubstituted oxazole derivatives as anticancer agents. These compounds have been shown to exhibit antiproliferative activity against a range of cancer cell lines.[5][6][7] The mechanisms of action are diverse and can include the inhibition of tubulin polymerization, induction of apoptosis, and targeting of various signaling pathways involved in cancer cell growth and survival.[6] While no specific anticancer data for this compound has been found, its core structure is a promising scaffold for the development of novel oncology therapeutics.

Potential Antimicrobial Activity

The oxazole nucleus is a component of several natural and synthetic compounds with antimicrobial properties. Research on various oxazole derivatives has demonstrated activity against a spectrum of bacteria and fungi. The mechanism of action can vary, but often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The potential of this compound as a lead compound for new antimicrobial agents warrants further investigation.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis, with its most prominent role being in the production of the anti-inflammatory drug Oxaprozin. While direct quantitative data on its biological activity is limited, the well-established pharmacological profile of its derivatives, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial applications, underscores the importance of the 4,5-diphenyl-oxazole scaffold in medicinal chemistry. This technical guide provides a foundation for researchers and drug development professionals to utilize this compound in the synthesis of known pharmaceuticals and to explore the development of novel therapeutic agents based on its versatile chemical structure. Further research into the direct biological effects and molecular targets of this compound could unveil new therapeutic opportunities.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tumor Necrosis Factor-α Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. caspjim.com [caspjim.com]

A Comprehensive Technical Guide to the Chemical Properties of 2-Bromomethyl-4,5-diphenyl-oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromomethyl-4,5-diphenyl-oxazole is a heterocyclic compound that serves as a versatile and highly reactive intermediate in synthetic organic chemistry. The presence of a bromomethyl group at the 2-position of the stable 4,5-diphenyl-oxazole core makes it a valuable building block for the synthesis of a wide array of more complex molecules.[1][2] Oxazole derivatives are of significant interest in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antiproliferative properties.[1][3][4] This guide provides an in-depth overview of the known chemical properties, reactivity, and experimental protocols related to this compound, designed to support research and development efforts in medicinal chemistry and materials science.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These data are essential for reaction planning, characterization, and safety considerations.

| Property | Value | Reference |

| IUPAC Name | 2-(bromomethyl)-4,5-diphenyl-1,3-oxazole | [2] |

| CAS Number | 81819-14-9 | [5] |

| Molecular Formula | C₁₆H₁₂BrNO | [2] |

| Molecular Weight | 314.18 g/mol | [2] |

| Monoisotopic Mass | 313.010226 Da | [2] |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(OC(=N2)CBr)C3=CC=CC=C3 | [2] |

| InChI Key | MVWFPJCRUALBMA-UHFFFAOYSA-N | [2] |

Spectroscopic Data (Representative)

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | HRMS (m/z) | Reference |

| (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole | 7.88 (d, 2H), 7.76 (d, 2H), 7.43–7.30 (m, 8H), 7.25–7.22 (m, 2H), 6.01 (s, 1H), 2.39 (s, 3H) | 161.9, 152.7, 142.8, 137.8, 135.9, 129.3, 128.7, 128.6, 128.3, 128.1, 128.0, 123.2, 101.5, 76.3, 21.6 | [M]⁺ calcd for C₂₃H₁₈⁷⁹BrNO: 403.0572, found: 403.0574 | [6] |

| 2,4-Dibromo-5-(4-bromo-2,5-dimethoxyphenyl)oxazole | 7.20 (s, 1H), 7.00 (s, 1H), 3.88 (s, 3H), 3.83 (s, 3H) | 151.5, 150.1, 149.3, 133.1, 117.5, 115.6, 115.0, 114.2, 113.7, 57.1, 56.5 | [M+H]⁺ calcd for C₁₁H₁₀Br₂NO₃: 361.9004, found: 361.9022 | [7] |

| 4-Methyl-2,5-diphenyloxazole | 8.12-8.06 (m, 2H), 7.72-7.66 (m, 2H), 7.50-7.41 (m, 5H), 7.37-7.30 (m, 1H), 2.51 (s, 3H) | 159.5, 145.6, 133.5, 130.3, 129.3, 128.94, 128.91, 127.8, 127.6, 126.4, 125.5, 13.7 | [M+H]⁺ calcd for C₁₆H₁₄NO⁺: 236.1075, found: 236.1065 | [8] |

General mass spectrometry studies on diaryl oxazoles indicate that the primary fragmentation pathway involves the cleavage of the oxazole ring.[9]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high reactivity of the bromomethyl group, which serves as an excellent electrophilic site for nucleophilic substitution reactions. This reactivity is enhanced compared to its 2-chloromethyl analogue, allowing for a broader range of synthetic transformations.[1][10] The phenyl groups at the 4 and 5 positions provide significant resonance stabilization to the heterocyclic core.[2]

Key Reactions:

-

Nucleophilic Substitution: The compound readily reacts with a variety of nucleophiles, including amines, thiols, and alkoxides, to yield extended 2-substituted oxazole derivatives.[1] These reactions provide straightforward access to libraries of compounds with diverse functionalities.

-

C-Alkylation: It is an effective alkylating agent for stabilized carbanions, such as those derived from malonic esters. This reactivity has been harnessed in a concise synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin.[1]

-

Wittig Reaction Precursor: Reaction with triphenylphosphine can generate the corresponding phosphonium salt, a precursor for Wittig reactions to form carbon-carbon double bonds and further extend the molecule at the 2-position.[1]

References

- 1. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound [smolecule.com]

- 3. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxazole, 2-(bromomethyl)-4,5-diphenyl- | 81819-14-9 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Structure of 2-Bromomethyl-4,5-diphenyl-oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and known applications of 2-Bromomethyl-4,5-diphenyl-oxazole (CAS No. 81819-14-9). This compound is a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals such as Oxaprozin. While commercially available, detailed experimental data on its spectroscopic and crystallographic properties are not readily found in public literature. This guide synthesizes the available information, focusing on its molecular architecture and a detailed experimental protocol for its synthesis via the Robinson-Gabriel method. The document also includes a mandatory visualization of the synthetic workflow to aid in laboratory application.

Introduction

Oxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, which are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic pharmaceuticals. The 4,5-diphenyloxazole scaffold, in particular, is a core component of several notable compounds. The introduction of a bromomethyl group at the 2-position, as seen in this compound, provides a highly reactive site for further molecular elaboration, making it a valuable building block in the synthesis of more complex molecules.[1]

The IUPAC name for this compound is 2-(bromomethyl)-4,5-diphenyl-1,3-oxazole. Its molecular formula is C₁₆H₁₂BrNO, corresponding to a monoisotopic mass of 313.0102 g/mol .[1]

Molecular Structure and Properties

The core of this compound is the oxazole ring, a planar, aromatic heterocycle. This ring is substituted with two phenyl groups at the 4 and 5 positions and a bromomethyl group at the 2 position. The phenyl groups are not coplanar with the oxazole ring and their rotational freedom can influence the molecule's overall conformation and its interactions in a biological context. The key feature for its utility in synthesis is the C-Br bond in the bromomethyl group, which is susceptible to nucleophilic substitution, allowing for the attachment of various functional groups.

Spectroscopic and Crystallographic Data

A thorough search of scientific literature and chemical databases reveals a notable absence of publicly available experimental spectroscopic and crystallographic data for this compound. Commercial suppliers of this compound also indicate that analytical data is not routinely collected. Researchers utilizing this compound are advised to perform their own characterization (NMR, IR, Mass Spectrometry, and X-ray crystallography) to confirm its identity and purity.

Synthesis of this compound

The most probable synthetic route to this compound is a modification of the Robinson-Gabriel synthesis.[2] This method involves the cyclization of a 2-acylamino-ketone. In this specific case, the precursor would be N-(2-oxo-1,2-diphenylethyl)bromoacetamide, which can be synthesized from benzoin and bromoacetyl bromide.

Experimental Protocol: Synthesis via Robinson-Gabriel Cyclization

This protocol describes a two-step process for the synthesis of this compound.

Step 1: Synthesis of N-(2-oxo-1,2-diphenylethyl)bromoacetamide (Acylamino-ketone precursor)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoin (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile.

-

Addition of Reagents: Add triethylamine (1.1 equivalents) to the solution to act as a base. Cool the mixture in an ice bath.

-

Acylation: Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution. The reaction is exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Cyclization to this compound

-

Reaction Setup: Place the purified N-(2-oxo-1,2-diphenylethyl)bromoacetamide (1 equivalent) in a round-bottom flask.

-

Cyclodehydration: Add a cyclodehydrating agent. Concentrated sulfuric acid is traditionally used in the Robinson-Gabriel synthesis. Alternatively, milder reagents such as phosphorus oxychloride or triflic anhydride can be employed. The mixture is typically heated to facilitate cyclization.

-

Reaction Monitoring: Monitor the formation of the oxazole by TLC.

-

Workup: After the reaction is complete, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography on silica gel.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

The primary documented application of this compound is as a key intermediate in the synthesis of Oxaprozin. Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) used to relieve the inflammation, swelling, stiffness, and joint pain associated with osteoarthritis and rheumatoid arthritis. The bromomethyl group of the title compound is utilized to introduce the propanoic acid side chain, which is crucial for the pharmacological activity of Oxaprozin.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined molecular structure. While detailed experimental characterization data is not widely available, its synthesis is achievable through established methods like the Robinson-Gabriel synthesis. Its role in the production of the NSAID Oxaprozin highlights its importance to the pharmaceutical industry. Further research into this molecule could uncover new applications and a more detailed understanding of its chemical and physical properties. Professionals working with this compound should prioritize its in-house characterization to ensure the quality and reliability of their research.

References

An In-depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Synthesis, Reactivity, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromomethyl-4,5-diphenyl-oxazole, a key intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. This document details the physicochemical properties of the compound, outlines its synthetic utility with a focus on its application in the synthesis of the anti-inflammatory drug Oxaprozin, and explores the biological activities of the broader class of 2,4,5-trisubstituted oxazoles. Particular attention is given to their role as anti-proliferative agents that function through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry and drug discovery.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₂BrNO | [1] |

| Molecular Weight | 314.18 g/mol | [1] |

| IUPAC Name | 2-(bromomethyl)-4,5-diphenyl-1,3-oxazole | [1] |

| CAS Number | 81819-14-9 |

Synthetic Utility and Experimental Protocols

2-(Halomethyl)-4,5-diphenyloxazoles are recognized as effective and reactive scaffolds for synthetic elaboration at the 2-position.[2][3] The 2-bromomethyl analogue, in particular, serves as a more reactive alternative to its chloromethyl counterpart and is notably useful in the C-alkylation of stabilized carbanions.[2][3] A prime example of its synthetic utility is in the concise synthesis of Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID).[2][3]

General Experimental Protocol: C-Alkylation of Diethyl Malonate

The following is a representative protocol for the C-alkylation of a stabilized carbanion, diethyl malonate, using a 2-(halomethyl)-4,5-diaryloxazole, which is a key step in the synthesis of Oxaprozin.[2][3]

Materials:

-

This compound

-

Diethyl malonate

-

Sodium ethoxide (or another suitable base)

-

Anhydrous ethanol (or another suitable solvent)

-

Apparatus for inert atmosphere reaction (e.g., nitrogen or argon)

-

Standard workup and purification reagents and equipment

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared under an inert atmosphere.

-

Diethyl malonate is added dropwise to the cooled solution of sodium ethoxide, and the mixture is stirred to form the sodium salt of diethyl malonate.

-

A solution of this compound in a suitable anhydrous solvent is then added to the reaction mixture.

-

The reaction is allowed to proceed at an appropriate temperature (e.g., room temperature or gentle heating) and monitored by a suitable technique such as thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified using a suitable method, such as column chromatography, to yield the desired C-alkylated product.

Biological Activity and Signaling Pathways

The 2,4,5-trisubstituted oxazole scaffold is of significant interest in drug development due to its demonstrated biological activities, particularly its anti-proliferative effects against various cancer cell lines.[4][5]

Inhibition of Tubulin Polymerization

A primary mechanism of action for the anti-cancer activity of many 2,4,5-trisubstituted oxazoles is the inhibition of tubulin polymerization.[5][6] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for numerous cellular functions, most notably the formation of the mitotic spindle during cell division.[2] By binding to tubulin, these oxazole derivatives disrupt microtubule dynamics, leading to the suppression of their formation.[2][5]

Cell Cycle Arrest and Apoptosis

The disruption of the mitotic spindle assembly triggers the mitotic spindle assembly checkpoint, a crucial cell cycle surveillance mechanism.[2] This leads to an arrest of the cell cycle in the G2/M phase.[6] Prolonged mitotic arrest ultimately culminates in the induction of apoptosis (programmed cell death), which is a key mechanism for eliminating cancerous cells.[2]

The signaling cascade leading from microtubule disruption to apoptosis is complex and involves several key molecular events:

-

Mitotic Spindle Assembly Checkpoint Activation: This prevents the cell from progressing into anaphase until all chromosomes are correctly attached to the mitotic spindle.

-

Bcl-2 Phosphorylation: The anti-apoptotic protein Bcl-2 is phosphorylated, which can inactivate its protective function and promote apoptosis.[2]

-

c-Jun N-terminal Kinase (JNK) Activation: The JNK signaling pathway is activated, which plays a role in promoting apoptosis in response to cellular stress.[2]

The following diagrams illustrate the logical flow of the synthesis and the key signaling pathway involved in the anti-cancer activity of 2,4,5-trisubstituted oxazoles.

Caption: Synthetic pathway for an Oxaprozin precursor.

Caption: Apoptosis induction by 2,4,5-trisubstituted oxazoles.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis, with its utility demonstrated in the preparation of pharmacologically active molecules like Oxaprozin. The broader class of 2,4,5-trisubstituted oxazoles exhibits significant potential in the field of drug discovery, particularly as anti-cancer agents. Their mechanism of action, primarily through the inhibition of tubulin polymerization leading to cell cycle arrest and apoptosis, presents a compelling avenue for the development of novel therapeutics. Further research into the synthesis of diverse derivatives and a deeper understanding of their structure-activity relationships and specific molecular interactions within signaling pathways will be crucial for advancing these compounds in a clinical setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microtubule disrupting agent-mediated inhibition of cancer cell growth is associated with blockade of autophagic flux and simultaneous induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel microtubule inhibitor, MT3-037, causes cancer cell apoptosis by inducing mitotic arrest and interfering with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Characterization of 2-Bromomethyl-4,5-diphenyl-oxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 2-Bromomethyl-4,5-diphenyl-oxazole, focusing on its melting point and solubility. Due to the limited availability of specific experimental data in publicly accessible resources, this document outlines standardized methodologies for the determination of these critical parameters. Adherence to these protocols will ensure the generation of reliable and reproducible data essential for research and development applications.

Physical Properties of this compound

A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative data for the melting point and solubility of this compound. The compound is identified by the CAS Number 81819-14-9 and the molecular formula C₁₆H₁₂BrNO.[1] While data for analogous structures are available, direct extrapolation is not recommended for precise applications. Therefore, experimental determination is necessary.

| Physical Property | Value | Notes |

| Melting Point | Data not available | Experimental determination required. |

| Solubility | Data not available | Experimental determination in various solvents is recommended. |

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of the melting point and solubility of organic compounds like this compound.

The melting point of a crystalline solid is a critical indicator of its purity. For pure compounds, the melting range is typically narrow (0.5-1.0°C).[2] Impurities tend to depress and broaden the melting range.[3]

Methodology: Capillary Method using a Melting Point Apparatus

This method involves heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.[2][3]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

This compound sample, finely powdered

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Place a small amount of the finely powdered this compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to introduce a small amount of the sample.[4]

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample should be approximately 1-2 mm in height.[3][4]

-

Apparatus Setup: Place the capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.[2]

-

Initial Determination (Rapid Heating): Heat the apparatus rapidly to obtain an approximate melting point. This provides a target range for a more accurate measurement.[2]

-

Accurate Determination (Slow Heating): Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample and heat at a slow rate, approximately 1-2°C per minute, when approaching the expected melting point.[2][5]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has liquefied (the end of the melting range).[4]

-

Replicate Measurements: Repeat the accurate determination at least twice to ensure consistency and report the average melting range.

Solubility is a fundamental physical property that dictates the suitability of a compound for various applications, including drug formulation and reaction chemistry. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[6] A systematic approach using a range of solvents is recommended.

Methodology: Qualitative Solubility Testing

This protocol involves observing the dissolution of a small, measured amount of the solute in a specific volume of a solvent.

Apparatus and Materials:

-

Test tubes and rack

-

Vortex mixer or stirring rods

-

Graduated pipettes or cylinders

-

This compound sample

-

A range of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene, 5% aq. HCl, 5% aq. NaOH)[7][8]

Procedure:

-

Sample and Solvent Measurement: In a small test tube, add a pre-weighed amount of this compound (e.g., 10 mg). Add a specific volume of the chosen solvent (e.g., 1 mL).[8]

-

Mixing: Vigorously shake or vortex the mixture for a set period (e.g., 60 seconds).[6]

-

Observation: Visually inspect the mixture to determine if the solid has completely dissolved. If not, the compound is considered insoluble or sparingly soluble in that solvent under the tested conditions.

-

Systematic Testing: Repeat the procedure for a range of solvents with varying polarities and pH to establish a comprehensive solubility profile. The general scheme is to test solubility in water, then ether, followed by acidic and basic aqueous solutions if insoluble in water.[7][9]

-

Reporting: Report the solubility qualitatively (e.g., soluble, partially soluble, insoluble) or quantitatively if the experiment is adapted for such measurements (e.g., in mg/mL).

This guide provides the necessary framework for the experimental determination of the melting point and solubility of this compound. The generation of this data is crucial for its effective use in research and drug development.

References

- 1. Oxazole, 2-(bromomethyl)-4,5-diphenyl- | 81819-14-9 [chemicalbook.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.ws [chem.ws]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

An In-Depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromomethyl-4,5-diphenyl-oxazole is a halogenated heterocyclic compound that serves as a valuable and reactive intermediate in synthetic organic chemistry. Its utility lies in the presence of a reactive bromomethyl group attached to the stable 4,5-diphenyloxazole core. This structure allows for the introduction of the diphenyloxazole moiety into a wide range of molecules, making it a significant building block in the development of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of the available safety data, physicochemical properties, synthetic considerations, and the known biological relevance of oxazole-containing molecules.

Safety and Handling

1.1. Hazard Identification and Precautionary Measures

Given the presence of a bromomethyl group, this compound is expected to be an irritant and a lachrymator. Alkylating agents such as this can be harmful if inhaled, ingested, or absorbed through the skin.

-

General Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

-

Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. A respirator may be necessary if handling large quantities or in a poorly ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.

1.2. First Aid Measures

-

In case of skin contact: Immediately wash with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting.

Seek immediate medical attention if any symptoms of exposure occur.

Physicochemical Properties

The properties of this compound are summarized in the table below. This data is essential for its use in chemical synthesis and for predicting its behavior in various solvent systems.

| Property | Value |

| Molecular Formula | C₁₆H₁₂BrNO |

| Molecular Weight | 314.18 g/mol |

| CAS Number | 81819-14-9 |

| Appearance | Likely a solid (based on analogs) |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Synthetic Protocols and Reactivity

This compound is primarily used as a synthetic intermediate. The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity is key to its utility in organic synthesis.

3.1. General Reactivity

The 2-bromomethyl group allows for the alkylation of a variety of nucleophiles, including amines, thiols, and carbanions. This makes it a versatile reagent for introducing the 4,5-diphenyloxazole scaffold into larger, more complex molecules. The oxazole ring itself is generally stable under these conditions.

A publication focusing on the reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles highlights that the 2-bromomethyl analogue is a more reactive alternative to its chloromethyl counterpart.[1] This increased reactivity makes it particularly useful for the C-alkylation of stabilized carbanions, such as those derived from malonate esters.[1]

3.2. Illustrative Synthetic Workflow: Synthesis of an Oxazole Core

The following diagram illustrates a generalized synthetic pathway for a substituted oxazole, which can be conceptually adapted.

Caption: Conceptual synthetic workflow for this compound.

Role in Drug Discovery and Development

The oxazole moiety is a well-established pharmacophore found in numerous biologically active compounds and approved drugs.[2] Its presence can influence a molecule's physicochemical properties, such as its lipophilicity and metabolic stability, and can also be critical for its interaction with biological targets.

4.1. Biological Activities of Oxazole Derivatives

Derivatives of the oxazole scaffold have been investigated for a wide array of therapeutic applications, demonstrating activities such as:

-

Antitubulin Agents: Certain 2-methyl-4,5-disubstituted oxazoles have been synthesized as analogues of combretastatin A-4 and have shown potent antiproliferative activity by inhibiting tubulin polymerization.[3]

-

Antimicrobial and Antifungal Agents: The oxazole nucleus is a core component of various compounds exhibiting antibacterial and antifungal properties.[4]

-

Antiplasmodial Activity: Synthetic 2,5-diphenyloxazole analogs have been evaluated for their efficacy against Plasmodium falciparum, the parasite responsible for malaria.[5]

4.2. Utility of this compound in Medicinal Chemistry

Given the broad biological relevance of the oxazole core, this compound serves as a key building block for medicinal chemists. It provides a straightforward method to incorporate the 4,5-diphenyloxazole unit into new chemical entities. The workflow for such an application is depicted below.

Caption: Use of this compound in medicinal chemistry.

Conclusion

This compound is a versatile and reactive synthetic intermediate that holds significant potential for the development of novel compounds, particularly in the field of drug discovery. While comprehensive safety data is not consolidated, its reactive nature necessitates careful handling by trained professionals. The established biological importance of the oxazole scaffold underscores the value of this compound as a building block for creating new molecules with a wide range of potential therapeutic applications. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound [smolecule.com]

- 3. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives [mdpi.com]

- 5. Evaluation of the antiplasmodial efficacy of synthetic 2,5-diphenyloxazole analogs of compounds naturally derived from Oxytropis lanata - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Heterocycle: A Historical Guide to the Discovery of 2,4,5-Trisubstituted Oxazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discoveries that first brought the 2,4,5-trisubstituted oxazole core to the forefront of organic synthesis. We will explore the pioneering work of Fischer, Robinson, and Gabriel, presenting their original experimental methodologies and the quantitative data that laid the foundation for the synthesis of this important heterocyclic scaffold.

Introduction

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. The 2,4,5-trisubstituted substitution pattern, in particular, offers a versatile platform for molecular design and the exploration of structure-activity relationships. Understanding the historical context of how these molecules were first synthesized provides valuable insights into the evolution of organic chemistry and the enduring importance of these foundational reactions.

The Dawn of Oxazole Synthesis: The Fischer Oxazole Synthesis (1896)

The earliest reported synthesis of a substituted oxazole is attributed to the eminent chemist Emil Fischer. In his 1896 publication, he described a method for the preparation of 2,5-disubstituted oxazoles, which could be adapted for the synthesis of 2,4,5-trisubstituted analogues. This reaction involves the acid-catalyzed condensation of an α-hydroxy-ketone with a nitrile.

Reaction Mechanism

The Fischer oxazole synthesis proceeds through the initial formation of an intermediate from the reaction of the α-hydroxy-ketone with a strong acid, typically hydrogen chloride. This is followed by a nucleophilic attack of the nitrile nitrogen onto the activated carbonyl carbon, leading to a cyclization and subsequent dehydration to yield the aromatic oxazole ring.

Experimental Protocol: Synthesis of 2,5-Diphenyl-4-methyloxazole (Adapted from Fischer, 1896)

A mixture of 10 grams of benzoin and 5 grams of acetonitrile was saturated with dry hydrogen chloride gas. The reaction vessel was sealed and heated in a water bath for several hours. After cooling, the reaction mixture was treated with water, and the resulting precipitate was collected by filtration. The crude product was then recrystallized from ethanol to afford crystalline 2,5-diphenyl-4-methyloxazole.

Quantitative Data

| Compound | Starting Materials | Yield (%) | Melting Point (°C) |

| 2,5-Diphenyl-4-methyloxazole | Benzoin, Acetonitrile | Not specified | 102 |

The Robinson-Gabriel Synthesis: A Landmark in Oxazole Chemistry (1909-1910)

A significant advancement in the synthesis of 2,4,5-trisubstituted oxazoles came with the independent work of Sir Robert Robinson and Siegmund Gabriel. Their method, now famously known as the Robinson-Gabriel synthesis, involves the cyclodehydration of α-acylamino ketones. This reaction proved to be more general and higher yielding than previous methods, solidifying its place as a cornerstone of heterocyclic chemistry.

Reaction Mechanism

The Robinson-Gabriel synthesis is initiated by the protonation of the amide carbonyl oxygen, followed by an intramolecular nucleophilic attack of the enolized ketone onto the activated amide. The resulting intermediate then undergoes dehydration to furnish the 2,4,5-trisubstituted oxazole.

Experimental Protocol: Synthesis of 2,4,5-Triphenyloxazole (Adapted from Robinson, 1909)

To a solution of 5 grams of ω-benzoylaminoacetophenone in 20 mL of glacial acetic acid was added 10 mL of concentrated sulfuric acid. The mixture was gently warmed on a water bath for 30 minutes, during which the color changed to a deep red. After cooling, the reaction mixture was poured into a large volume of water. The precipitated solid was collected by filtration, washed with water, and then recrystallized from ethanol to yield pure 2,4,5-triphenyloxazole.

Quantitative Data

| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) |

| 2,4,5-Triphenyloxazole | ω-Benzoylaminoacetophenone | H₂SO₄, Acetic Acid | ~85 | 114-115 |

Logical Workflow of Early Oxazole Synthesis Development

The discovery of methods for synthesizing 2,4,5-trisubstituted oxazoles followed a logical progression from initial observations to more general and efficient methodologies.

Conclusion

The pioneering work of Fischer, Robinson, and Gabriel in the late 19th and early 20th centuries laid the essential groundwork for the synthesis of 2,4,5-trisubstituted oxazoles. Their discoveries, born from the fundamental principles of organic chemistry, have endured and evolved, continuing to be a vital tool in the modern chemist's arsenal for the construction of complex molecules with significant biological and material applications. This historical perspective not only highlights the ingenuity of these early chemists but also underscores the continuous and cumulative nature of scientific progress.

The Indispensable Role of Brominated Heterocycles in Modern Synthetic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated heterocycles have emerged as pivotal building blocks in the landscape of modern synthetic chemistry. Their unique electronic properties and versatile reactivity make them indispensable intermediates in the synthesis of a vast array of functional molecules, from life-saving pharmaceuticals to cutting-edge organic materials. The presence of a bromine atom on a heterocyclic core provides a reactive handle for a multitude of chemical transformations, most notably cross-coupling reactions, which have revolutionized the way complex molecular architectures are assembled. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of brominated heterocycles, with a focus on practical experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

Synthesis of Brominated Heterocycles

The introduction of a bromine atom onto a heterocyclic ring can be achieved through several methodologies, with electrophilic bromination and halogen-metal exchange being the most prevalent. The choice of method depends on the nature of the heterocyclic substrate, the desired regioselectivity, and the presence of other functional groups.

Electrophilic Bromination

Electrophilic bromination is a widely used method for the direct introduction of bromine onto electron-rich heterocyclic systems. Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The regioselectivity of the reaction is governed by the inherent electronic properties of the heterocycle and the reaction conditions.

Experimental Protocol: Bromination of Thiophene with Bromine

This protocol describes the preparation of 2,5-dibromothiophene, a common building block in organic electronics.

Materials:

-

Thiophene

-

Bromine

-

Chloroform

-

2N Sodium hydroxide solution

-

Potassium hydroxide

-

95% Ethanol

-

Calcium chloride

Procedure:

-

In a 5-L three-necked flask equipped with a stirrer, dropping funnel, and an outlet for hydrogen bromide, a solution of thiophene (1125 g, 13.4 moles) in 450 ml of chloroform is placed. The flask is cooled in a water bath.

-

Bromine (6480 g, 40.6 moles) is added dropwise to the stirred mixture over a period of 10 hours, maintaining the temperature of the reaction mixture.

-

After standing overnight, the mixture is heated at 50°C for several hours.

-

The reaction mixture is then washed with a 2N sodium hydroxide solution.

-

The organic layer is separated and refluxed for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol.

-

The mixture is poured into water, and the organic layer is separated, washed with water, and dried over calcium chloride.

-

The crude product is purified by fractional distillation to yield 2,5-dibromothiophene.

Data Presentation: Comparison of Brominating Agents for Heterocycles

| Heterocycle | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Major Product(s) | Yield (%) | Reference |

| Pyrrole | NBS (1.1 eq) | THF | rt | 0.5 | 2-Bromopyrrole | 85 | [1] |

| Pyrrole | Br₂ (1.1 eq) | CCl₄ | 0 | 1 | 2,3,4,5-Tetrabromopyrrole | >90 | [2] |

| Indole | NBS (1.0 eq) | CH₂Cl₂ | 40 | 5 | 3-Bromoindole | 94 | [3] |

| Pyridine | NBS/H₂SO₄ | Oleum | 105 | 2 | 3-Bromopyridine | High | [4] |

| Thiophene | Br₂ (2.2 eq) | Acetic Acid | 0-10 | 2 | 2,5-Dibromothiophene | 82 | [5] |

| Furan | NBS (1.0 eq) | CCl₄ | rt | - | 2-Bromofuran | 75 | |

| Imidazole | Br₂ (excess) | Acetic Acid | rt | - | 2,4,5-Tribromoimidazole | High | [6] |

NBS: N-Bromosuccinimide; THF: Tetrahydrofuran; rt: room temperature.

Reactivity of Brominated Heterocycles: Gateway to Molecular Complexity

The carbon-bromine bond in brominated heterocycles is a versatile functional group that serves as a linchpin for the construction of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds by reacting a brominated heterocycle with an organoboron reagent in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromoindole with Phenylboronic Acid

This protocol details the synthesis of 3-phenylindole.

Materials:

-

3-Bromoindole

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add 3-bromoindole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.05 mmol).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane (5 mL) and water (1 mL) to the vessel.

-

The reaction mixture is heated to 80-100°C and stirred until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford 3-phenylindole.

Data Presentation: Suzuki-Miyaura Coupling of Brominated Heterocycles

| Brominated Heterocycle | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 | |

| 3-Bromothiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 92 | |

| 5-Bromoindole | 3-Furylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | DMF | 90 | 6 | 88 | [7] |

| 2-Bromoquinoline | Naphthalene-1-boronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 78 |

SPhos, XPhos, dppf are phosphine ligands; DME is 1,2-dimethoxyethane; DMF is dimethylformamide.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Coupling

The Heck reaction couples brominated heterocycles with alkenes to form substituted alkenes. This reaction is a powerful tool for the construction of complex carbon skeletons.

Experimental Protocol: Heck Coupling of 5-Bromoquinoline with Styrene

This protocol describes the synthesis of 5-styrylquinoline.

Materials:

-

5-Bromoquinoline

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (NEt₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

A mixture of 5-bromoquinoline (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.02 mmol), tri(o-tolyl)phosphine (0.04 mmol), and triethylamine (2.0 mmol) in DMF (5 mL) is placed in a sealed tube.

-

The reaction mixture is heated at 100-120°C for 12-24 hours.

-

After cooling, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The residue is purified by column chromatography on silica gel to give 5-styrylquinoline.

Data Presentation: Heck Coupling of Brominated Heterocycles

| Brominated Heterocycle | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromopyridine | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | NaOAc | DMF | 140 | 24 | 85 | |

| 3-Bromofuran | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 120 | 12 | 78 | |

| 5-Bromo-1-methylimidazole | Ethyl acrylate | Pd(OAc)₂ (2) | - | Et₃N | Acetonitrile | 80 | 18 | 90 | |

| 8-Bromoquinoline | Methyl vinyl ketone | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cy₂NMe | Toluene | 110 | 16 | 72 |

NMP is N-methyl-2-pyrrolidone; dba is dibenzylideneacetone.

Catalytic Cycle of the Heck Reaction

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Other Important Cross-Coupling Reactions

Besides Suzuki-Miyaura and Heck couplings, other palladium-catalyzed reactions such as Sonogashira, Stille, and Negishi couplings are also instrumental in the functionalization of brominated heterocycles.

Data Presentation: Sonogashira, Stille, and Negishi Coupling of Brominated Heterocycles

| Reaction | Brominated Heterocycle | Coupling Partner | Catalyst (mol%) | Additive/Ligand | Base/Solvent | Temp (°C) | Yield (%) | Reference |

| Sonogashira | 2-Bromothiophene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N / DMF | 60 | 95 | |

| Sonogashira | 3-Bromoquinoline | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | 80 | 85 | |

| Stille | 2-Bromofuran | Tributyl(vinyl)tin | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 88 | |

| Stille | 3-Bromopyridine | (Tributylstannyl)thiophene | PdCl₂(dppf) (2) | - | DMF | 110 | 76 | |

| Negishi | 4-Bromopyridine | Ethylzinc iodide | Pd(OAc)₂ (2) | dppf (4) | THF | 60 | 91 | |

| Negishi | 2-Bromothiazole | Phenylzinc chloride | Ni(acac)₂ (5) | - | THF/NMP | 80 | 82 |

dppf is 1,1'-Bis(diphenylphosphino)ferrocene; acac is acetylacetonate.

Applications of Brominated Heterocycles

The synthetic versatility of brominated heterocycles has led to their widespread use in various scientific disciplines, most notably in drug discovery and materials science.

Drug Discovery and Medicinal Chemistry

A significant number of FDA-approved drugs contain heterocyclic scaffolds, and brominated heterocycles often serve as key intermediates in their synthesis. The bromine atom can be strategically introduced and later functionalized to modulate the biological activity of the molecule. For instance, many marine natural products with potent biological activities contain brominated pyrrole or indole cores.[8]

Workflow: Drug Discovery Process Involving Brominated Heterocycles

Caption: Role of brominated heterocycles in a typical drug discovery workflow.

Materials Science: Organic Electronics

In the field of materials science, brominated heterocycles, particularly those based on thiophene, furan, and pyridine, are crucial precursors for the synthesis of organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atoms facilitate the polymerization or oligomerization through cross-coupling reactions to create conjugated systems with desired electronic and photophysical properties.

Conclusion

Brominated heterocycles are undeniably central to the art of modern organic synthesis. Their accessibility through various bromination techniques and their exceptional utility in a wide range of transformations, especially palladium-catalyzed cross-coupling reactions, have cemented their status as indispensable synthetic intermediates. The ability to precisely introduce and functionalize a bromine atom on a heterocyclic core provides chemists with a powerful tool to construct complex molecules with tailored properties for applications spanning from medicine to materials science. As synthetic methodologies continue to evolve, the role of brominated heterocycles is poised to expand even further, enabling the creation of next-generation pharmaceuticals and advanced functional materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. odinity.com [odinity.com]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring, a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom, is a cornerstone in medicinal chemistry and organic synthesis. Its unique electronic properties and versatile reactivity make it a privileged scaffold in a vast array of pharmaceuticals and biologically active natural products. This in-depth technical guide provides a thorough examination of the fundamental reactivity of the oxazole ring system, offering insights into its behavior in various chemical transformations.

Electronic Structure and Aromaticity

The aromaticity of the oxazole ring arises from the delocalization of six π-electrons: one from each of the three carbon atoms, one from the nitrogen atom, and a lone pair from the oxygen atom. This aromatic character imparts thermal stability to the ring system. However, the presence of the electronegative oxygen and nitrogen atoms leads to an uneven distribution of electron density, significantly influencing its reactivity. The pyridine-type nitrogen at position 3 acts as an electron sink, deactivating the ring towards electrophilic attack, while the furan-type oxygen at position 1 can participate as a diene component in cycloaddition reactions.[1]

The relative acidity of the ring protons follows the order C2 > C5 > C4, with the C2 proton exhibiting a pKa of approximately 20.[2] This makes the C2 position susceptible to deprotonation by strong bases.

Spectroscopic Properties of Oxazoles

The structural features of the oxazole ring give rise to characteristic spectroscopic signatures.

| Spectroscopic Data | Oxazole |

| ¹H NMR (δ, ppm) | H2: ~7.9, H4: ~7.1, H5: ~7.6 |

| ¹³C NMR (δ, ppm) | C2: ~151, C4: ~126, C5: ~138 |

| IR (cm⁻¹) | ~1580 (C=N stretch), ~1100 (C-O-C stretch) |

| Mass Spec. (m/z) | 69 (M⁺) |

Note: Chemical shifts are approximate and can vary significantly with substitution.

Reactivity of the Oxazole Ring

The reactivity of the oxazole ring is a nuanced interplay of its aromaticity and the electronic effects of the constituent heteroatoms.

Electrophilic Aromatic Substitution

Electrophilic substitution on the oxazole ring is generally difficult due to the ring's electron-deficient nature.[1] However, the presence of electron-donating groups can activate the ring towards electrophilic attack. The preferred site of substitution is the C5 position, followed by C4.[2][3] The C2 position is the most electron-deficient and thus the least reactive towards electrophiles.[1]

Reactivity Order: C5 > C4 > C2

Common electrophilic substitution reactions like nitration and halogenation require forcing conditions and often result in low yields unless the ring is activated.

Logical Relationship: Electrophilic Attack on Oxazole

Caption: Preferred pathway for electrophilic substitution on an activated oxazole ring.

Nucleophilic Attack and Substitution

Nucleophilic substitution on an unsubstituted oxazole ring is rare.[1] However, the C2 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack, especially if it bears a good leaving group (e.g., a halogen).[1][2] Nucleophilic attack can also lead to ring cleavage, a common outcome for the oxazole system.[1] For instance, treatment of an oxazole with ammonia or formamide can lead to the formation of an imidazole ring via a ring-opening-ring-closure sequence.[1]

Reactivity Order for Substitution: C2 >> C4 > C5

Logical Relationship: Nucleophilic Attack on Oxazole

Caption: Competing pathways of nucleophilic attack on a 2-substituted oxazole.

Cycloaddition Reactions (Diels-Alder)

Oxazoles can function as dienes in [4+2] cycloaddition reactions, a powerful tool for the synthesis of pyridine and furan derivatives.[1][3] The reactivity of the oxazole as a diene is enhanced by the presence of electron-donating substituents on the ring or by protonation or alkylation of the ring nitrogen.[1] The latter makes the oxazole more electron-deficient, facilitating reactions with electron-rich dienophiles (inverse-electron-demand Diels-Alder).

Experimental Workflow: Diels-Alder Reaction of an Oxazole

Caption: General workflow for a Diels-Alder reaction involving an oxazole.

Deprotonation and Metallation

The C2 proton of the oxazole ring is the most acidic and can be removed by strong bases like n-butyllithium to form a 2-lithiooxazole.[1] This organometallic intermediate can then react with various electrophiles, allowing for functionalization at the C2 position. However, 2-lithiooxazoles can be unstable and may undergo ring-opening to form an isocyanide.[1]

Ring-Opening Reactions

The oxazole ring is susceptible to cleavage under various conditions:

-

Oxidative Cleavage: Strong oxidizing agents like potassium permanganate or ozone can open the oxazole ring.[1]

-

Reductive Cleavage: Some reducing agents can cause cleavage of the ring to yield open-chain products.[1]

-

Nucleophilic Ring Opening: As mentioned earlier, strong nucleophiles can induce ring cleavage.

Key Synthetic Methodologies

Several named reactions are pivotal for the synthesis of the oxazole core.

Robinson-Gabriel Synthesis

This is one of the most common methods for synthesizing oxazoles. It involves the cyclization and dehydration of an α-acylamino ketone.[1]

Experimental Protocol: Robinson-Gabriel Synthesis

-

Starting Material: An α-acylamino ketone.

-

Reagents: A dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[1]

-

Procedure: a. The α-acylamino ketone is dissolved in an appropriate solvent. b. The dehydrating agent is added, often cautiously and at a controlled temperature. c. The reaction mixture is heated to promote cyclization and dehydration. d. Upon completion, the reaction is quenched, typically by pouring it into water or onto ice. e. The product is extracted with an organic solvent. f. The organic layer is washed, dried, and concentrated. g. The crude product is purified, usually by recrystallization or column chromatography.

Reaction Mechanism: Robinson-Gabriel Synthesis

Caption: Simplified mechanism of the Robinson-Gabriel oxazole synthesis.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4]

Experimental Protocol: Van Leusen Oxazole Synthesis

-

Starting Materials: An aldehyde and tosylmethyl isocyanide (TosMIC).

-

Reagents: A base, typically potassium carbonate or a non-nucleophilic strong base like potassium tert-butoxide, in a protic solvent like methanol.

-

Procedure: a. The aldehyde and TosMIC are dissolved in the solvent. b. The base is added to the solution. c. The reaction is stirred at room temperature or with gentle heating. d. The reaction progress is monitored by TLC. e. After completion, the reaction is worked up by adding water and extracting with an organic solvent. f. The organic extracts are combined, washed, dried, and evaporated. g. The resulting oxazole is purified by chromatography or recrystallization.

Reaction Mechanism: Van Leusen Oxazole Synthesis

Caption: Key steps in the Van Leusen synthesis of 5-substituted oxazoles.

Conclusion

The oxazole ring system exhibits a rich and diverse reactivity profile, governed by the interplay of its aromaticity and the electronic influence of its heteroatoms. While generally resistant to electrophilic attack, it can be functionalized under specific conditions. Nucleophilic attack, particularly at the C2 position, and cycloaddition reactions represent powerful avenues for the elaboration of the oxazole core and the synthesis of other important heterocyclic systems. A thorough understanding of these fundamental principles of reactivity is crucial for the rational design and synthesis of novel oxazole-containing molecules with potential applications in drug discovery and materials science.

References

Unlocking the Therapeutic Potential of Oxazole Derivatives: A Technical Guide for Researchers

A comprehensive overview of promising research avenues for novel oxazole-based compounds, detailing their synthesis, biological evaluation, and mechanisms of action in key therapeutic areas.

The oxazole scaffold, a five-membered aromatic heterocycle containing nitrogen and oxygen, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and ability to form diverse non-covalent interactions with biological targets have led to the discovery of numerous derivatives with a broad spectrum of pharmacological activities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the most promising research areas for novel oxazole derivatives, focusing on oncology, infectious diseases, and neurodegenerative disorders. The content herein is supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate further investigation and drug discovery efforts.

Key Research Areas and Biological Activities

Oxazole derivatives have demonstrated significant potential across a range of therapeutic applications. The versatility of the oxazole ring allows for structural modifications that can fine-tune their biological activity, making them attractive candidates for targeting various diseases.

Anticancer Activity

A substantial body of research highlights the potent anticancer effects of oxazole derivatives.[1] These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms of action.[2] Many derivatives have exhibited excellent potencies against a variety of cancer cell lines, with IC50 values in the nanomolar range.[2]

Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Certain oxazole derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][3]

-

Kinase Inhibition: Oxazoles have been identified as potent inhibitors of various kinases that are crucial for cancer cell signaling and survival, such as VEGFR-2.[4][5]

-

STAT3 Signaling Pathway Inhibition: Novel oxazole derivatives have been shown to target the STAT3 signaling pathway, which is often constitutively activated in cancer and plays a key role in tumor growth and progression.[6][7]

-

DNA Topoisomerase Inhibition: Some oxazole compounds act as DNA topoisomerase inhibitors, disrupting DNA replication and leading to cancer cell death.[1]

-

G-quadruplex Stabilization: Oxazoles have been found to bind to and stabilize G-quadruplex structures in telomeres, leading to telomere dysfunction and senescence in cancer cells.[1]

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro anticancer activity of selected oxazole derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Reference |

| 3 | HepG2 | 7.21 | 5-Fluorouracil | 110 | [8] |

| 4 | HepG2 | 8.54 | 5-Fluorouracil | 110 | [8] |

| 6 | HepG2 | 4.22 - 5.79 | Staurosporine | 6.73 | [8] |

| 7 | SW1116 | 2.46 - 5.06 | Staurosporine | 4.95 | [8] |

| 8 | HepG2 | 1.2 ± 0.2 | 5-Fluorouracil | 21.9 ± 1.4 | [8] |

| 9 | HepG2 | 0.8 ± 0.2 | 5-Fluorouracil | 21.9 ± 1.4 | [8] |

| 16 | Leukemia (average) | GP of 6.5% | - | - | [3] |

| 17 | Leukemia (average) | GP of 28.9% | - | - | [3] |

| 33 | A549 | < 10 | - | - | [8] |

| CHK9 | Lung Cancer Cells | 4.8 - 5.1 | - | - | [6] |

| TTI-4 | MCF-7 | 2.63 | - | - | [9] |

| Compound 5 | U87, T98G, LN229 | 35.1, 34.4, 37.9 | - | - | [10] |

| 12d | HepG2 | 23.61 | Sorafenib | 5.57 | [5] |

| 12l | HepG2 | 10.50 | Sorafenib | 5.57 | [5] |

| 12l | MCF-7 | 15.21 | Sorafenib | 6.46 | [5] |

GP: Growth Percentage at 10 µM concentration from NCI-60 screen.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Oxazole derivatives have shown promising activity against a range of bacteria and fungi.[11]

Antibacterial Activity: The antibacterial potential of oxazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Some compounds have exhibited minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics.[11]

Antifungal Activity: Several oxazole derivatives have demonstrated significant antifungal activity against various fungal strains, including Candida albicans.[12] The mechanism of action often involves the inhibition of essential fungal enzymes or disruption of the cell membrane.

Quantitative Data on Antimicrobial Activity:

| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Reference |

| 81 | M. tuberculosis H37Rv | 6.25 | Isoniazid | ≤ 0.06 | [11] |

| 81 | M. tuberculosis (RIFr) | 1.56 | Rifampicin | > 4 | [11] |

| 81 | M. tuberculosis (INHr) | 3.12 | Isoniazid | 1 | [11] |

| Compound 6e | Candida albicans | 63.84% inhibition at 250 µg/mL | - | - | [12] |

| Compound 6g | Candida albicans | 61.40% inhibition at 250 µg/mL | - | - | [12] |

| Compound 4f | R. solani | 12.68 (EC50) | - | - | [13] |

| Compound 4f | C. capsica | 8.81 (EC50) | - | - | [13] |

| Compound 4q | R. solani | 38.88 (EC50) | - | - | [13] |

Antiviral Activity

Oxazole derivatives have been investigated for their antiviral properties, particularly against human cytomegalovirus (HCMV).[14][15] Some compounds have shown potent antiviral activity with high selectivity indices.[16]

Mechanism of Action: The proposed mechanism for some antiviral oxazoles involves the inhibition of viral DNA polymerase.[14][15]

Quantitative Data on Antiviral Activity:

| Compound ID | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Compound 1 | HCMV (AD-169) | 0.77 | >30 | >39 | [16] |

| Ganciclovir | HCMV (AD-169) | 0.75 | >30 | >40 | [16] |

Neuroprotective Activity

Recent studies have explored the potential of oxazole derivatives in the treatment of neurodegenerative diseases like Alzheimer's disease.[17][18] Certain benzoxazole derivatives have been shown to protect neuronal cells from β-amyloid-induced toxicity.[17][18]

Mechanism of Action: The neuroprotective effects are thought to be mediated through the modulation of signaling pathways such as the Akt/GSK-3β/NF-κB pathway.[17][18]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of novel oxazole derivatives.

Synthesis of Oxazole Derivatives

Two classical and versatile methods for the synthesis of the oxazole ring are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

a) Robinson-Gabriel Synthesis

This method involves the cyclodehydration of a 2-acylamino-ketone to form a 2,5-disubstituted oxazole.[19][20][21]

Experimental Protocol:

-

Preparation of the 2-Acylamino-ketone: The starting 2-acylamino-ketone can be synthesized via the Dakin-West reaction or other standard acylation methods.

-

Cyclodehydration:

-

To a solution of the 2-acylamino-ketone (1 equivalent) in a suitable solvent (e.g., anhydrous dioxane, toluene), add a dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride) (1.1-2.0 equivalents).

-

Heat the reaction mixture at reflux for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate, ammonium hydroxide).

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired oxazole derivative.

-

b) Van Leusen Oxazole Synthesis

This reaction allows for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[22][23][24][25]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend potassium carbonate (2.5 equivalents) in methanol.

-

Addition of Reactants: Add the aldehyde (1 equivalent) and TosMIC (1.1 equivalents) to the suspension.

-

Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for 2-24 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 5-substituted oxazole.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Experimental Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the oxazole derivatives (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-